Sugiresinol

描述

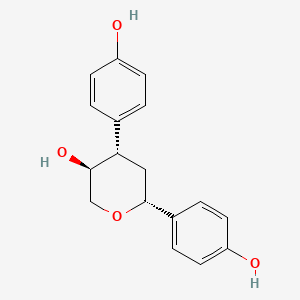

Structure

3D Structure

属性

CAS 编号 |

2141-07-3 |

|---|---|

分子式 |

C17H18O4 |

分子量 |

286.32 g/mol |

IUPAC 名称 |

(3S,4S,6R)-4,6-bis(4-hydroxyphenyl)oxan-3-ol |

InChI |

InChI=1S/C17H18O4/c18-13-5-1-11(2-6-13)15-9-17(21-10-16(15)20)12-3-7-14(19)8-4-12/h1-8,15-20H,9-10H2/t15-,16+,17+/m0/s1 |

InChI 键 |

JQRWWSPNQHLXDY-GVDBMIGSSA-N |

SMILES |

C1C(C(COC1C2=CC=C(C=C2)O)O)C3=CC=C(C=C3)O |

手性 SMILES |

C1[C@H]([C@@H](CO[C@H]1C2=CC=C(C=C2)O)O)C3=CC=C(C=C3)O |

规范 SMILES |

C1C(C(COC1C2=CC=C(C=C2)O)O)C3=CC=C(C=C3)O |

产品来源 |

United States |

Natural Occurrence and Distribution of Sugiresinol

Taxonomic Distribution within the Plant Kingdom

Sugiresinol has been identified in both Gymnospermae and Angiospermae nih.govmdpi.comresearchgate.net. Lignans (B1203133) and nor-lignans, including this compound, are mainly biosynthesized in woody plants, which are prominent members of these two divisions mdpi.comresearchgate.net.

Presence in Gymnospermae and Angiospermae

The presence of nor-lignans like this compound is associated with both gymnosperms and angiosperms mdpi.comresearchgate.net. While commonly found in woody species within these groups, they can also occur in some herbal plants mdpi.comresearchgate.net.

Specific Occurrence in Cryptomeria japonica (Sugi)

Cryptomeria japonica, commonly known as Sugi or Japanese cedar, is a well-documented source of this compound clockss.orgjst.go.jpneist.res.inswst.orgknapsackfamily.com. This compound was isolated from the heartwood of Cryptomeria japonica clockss.orgjst.go.jp. It is considered one of the main norlignans present in the heartwood of this species swst.orgresearchgate.net.

Identification in Sequoia sempervirens (Redwood)

This compound has also been identified in Sequoia sempervirens, the coast redwood nih.govscience.govchemfaces.comnih.govcabidigitallibrary.org. It has been isolated from the branches and leaves of Sequoia sempervirens science.govchemfaces.comnih.govcabidigitallibrary.org. Along with other norlignans like sequosempervirins and agatharesinol (B32622), this compound is a known constituent of this species science.govchemfaces.comnih.govcabidigitallibrary.org.

Other Noteworthy Plant Species

While Cryptomeria japonica and Sequoia sempervirens are prominent sources, the distribution of nor-lignans extends to other plant species within the plant kingdom mdpi.comresearchgate.net. Research indicates the occurrence of nor-lignans in various genera and families, highlighting a broader taxonomic distribution mdpi.comresearchgate.net.

Table 1: Noteworthy Plant Species Containing this compound

| Species | Common Name | Taxonomic Division | Source Tissue/Organ |

| Cryptomeria japonica | Sugi, Japanese Cedar | Gymnospermae | Heartwood clockss.orgjst.go.jpswst.orgresearchgate.net |

| Sequoia sempervirens | Coast Redwood | Gymnospermae | Branches, Leaves science.govchemfaces.comnih.govcabidigitallibrary.org |

Geographic Distribution and Ecological Context

The geographic distribution of this compound is intrinsically linked to the native ranges of the plant species in which it occurs nih.govmdpi.com. Cryptomeria japonica is native to Japan, while Sequoia sempervirens is native to the coastal regions of California and Oregon in the United States swst.org. The presence of this compound in these species reflects their specific ecological niches and geographic origins. The biosynthesis of lignans and nor-lignans in woody plants is often related to defense mechanisms against herbivores and pathogens, suggesting an ecological role for these compounds in the plant's interaction with its environment mdpi.com.

Localization within Plant Tissues and Organs

This compound has been found in specific tissues and organs of the plants where it occurs clockss.orgknapsackfamily.comnih.gov. In Cryptomeria japonica, it is notably present in the heartwood clockss.orgjst.go.jpswst.orgresearchgate.net. Studies on Sequoia sempervirens have reported its isolation from branches and leaves science.govchemfaces.comnih.govcabidigitallibrary.org. The localization of such compounds within plant tissues can be related to their function, such as providing structural support or defense mdpi.comgatech.edulibretexts.orguvigo.es.

Table 2: Localization of this compound in Plant Tissues

| Species | Tissue/Organ Localization |

| Cryptomeria japonica | Heartwood clockss.orgjst.go.jpswst.orgresearchgate.net |

| Sequoia sempervirens | Branches, Leaves science.govchemfaces.comnih.govcabidigitallibrary.org |

Biosynthesis and Metabolic Pathways of Sugiresinol

Precursor Pathways: Shikimic Acid Pathway and Phenylpropanoid Biosynthesis

The shikimic acid pathway is a crucial metabolic route in plants, microorganisms, and fungi, but not in animals, for the biosynthesis of aromatic amino acids, including phenylalanine and tyrosine. youtube.com These aromatic amino acids serve as the starting materials for the phenylpropanoid pathway. mdpi.compreprints.org

The phenylpropanoid pathway commences with the deamination of phenylalanine (and to a lesser extent, tyrosine) by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. wikipedia.orgoup.comfrontiersin.orgresearchgate.net This step is considered the entry point into the phenylpropanoid metabolism. researchgate.netscirp.org Subsequent enzymatic reactions, including hydroxylation and methylation, transform cinnamic acid into various hydroxycinnamic acids, such as p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid. wikipedia.orgmdpi.com These hydroxycinnamic acids are key intermediates and act as precursors for a wide array of plant secondary metabolites, including lignins, flavonoids, coumarins, and stilbenoids, in addition to norlignans like sugiresinol. youtube.comwikipedia.orgmdpi.com

Key enzymes involved in the initial steps of the phenylpropanoid pathway include cinnamate (B1238496) 4-hydroxylase (C4H), which converts trans-cinnamate into 4-hydroxycinnamate (p-coumaric acid), and 4-coumarate-CoA ligase (4CL), which transforms 4-coumarate into 4-coumaroyl-CoA. wikipedia.orgfrontiersin.orgnih.gov These enzymes are often localized to the cytosolic side of the endoplasmic reticulum, and metabolic channeling between enzymes like PAL and C4H has been observed. frontiersin.orgnih.gov

Enzymatic Transformations and Dimerization Processes of C6-C3 Units

The biosynthesis of norlignans like this compound involves the dimerization of C6-C3 units derived from the phenylpropanoid pathway. mdpi.compreprints.org While the precise enzymatic mechanisms leading to this compound formation are still under investigation, the general process involves the coupling of these phenylpropanoid units. mdpi.compreprints.orgresearchgate.net

Lignans (B1203133), a related class of compounds, are typically formed by the oxidative coupling of two monolignol radical species, a process often catalyzed by dirigent proteins in conjunction with peroxidases or laccases. nih.gov However, the biosynthesis of norlignans, which differ in the linkage between the C6-C3 units, may involve distinct enzymatic processes. mdpi.compreprints.org Some research suggests that the formation of certain norlignans might occur through alkylative decarboxylation reactions involving p-hydroxycinnamic acid and p-coumaryl alcohol. gla.ac.uk

Studies on the formation of other norlignans, such as hinokiresinol (B8260548), have indicated that enzyme preparations from plants like Asparagus officinalis and Cryptomeria japonica can catalyze their formation from phenylpropanoid monomers or dimeric phenylpropanoid esters. researchgate.net This suggests the involvement of specific enzymes in the dimerization and subsequent cyclization or rearrangement steps that lead to the norlignan structure of this compound. The dimerization process gives rise to lignans, neo-lignans, and nor-lignans, which share a common biosynthetic origin from C6-C3 precursors but differ in the type of linkage between the units. mdpi.compreprints.org

Regulation of this compound Biosynthesis in Plant Systems

The regulation of secondary metabolite biosynthesis in plants, including that of this compound, is a complex process influenced by developmental cues and environmental factors. The enzymes of the phenylpropanoid pathway are subject to various levels of regulation, including transcriptional, post-transcriptional, and metabolic feedback mechanisms. oup.comfrontiersin.org

Genes encoding key enzymes in the phenylpropanoid pathway, such as PAL, C4H, and 4CL, are often present in multiple copies and their expression can be differentially regulated. frontiersin.org Transcriptional factors play a significant role in controlling the flux through the phenylpropanoid pathway and its branches, thereby influencing the production of various downstream compounds, including precursors for norlignans. frontiersin.org

Environmental factors, such as light irradiation, have been shown to affect the activity of enzymes in the shikimic acid and cinnamic acid pathways and the content of precursor metabolites like shikimic acid, phenylalanine, cinnamic acid, and p-coumaric acid in plants. plos.org While specific regulatory mechanisms for this compound biosynthesis have not been fully elucidated, it is likely that its production is influenced by similar regulatory networks governing the wider phenylpropanoid metabolism and the plant's response to its environment.

In Vivo Studies on this compound Formation (e.g., during wood development or physiological changes)

This compound has been found in the heartwood of Cryptomeria japonica and Sequoia sempervirens. nih.govresearchgate.net Heartwood formation is a complex developmental process in trees involving physiological changes and the deposition of secondary metabolites that contribute to the wood's durability. researchgate.net

Studies on Cryptomeria japonica have investigated the formation of norlignans, including agatharesinol (B32622) and this compound, in sapwood during the withering process of logs. affrc.go.jp These studies observed an increase in the levels of certain norlignans in the inner sapwood over time, suggesting that their formation can occur during physiological changes outside of normal heartwood development. affrc.go.jp While the exact pathways involved in this ex vivo formation are not fully understood, these observations indicate that the necessary enzymatic machinery or precursor availability might be present in sapwood and become active under certain conditions.

Research into wood formation itself involves understanding the biological fundamentals of xylogenesis, the process by which new xylem cells are produced and differentiate into functional wood cells. frontiersin.org This process is influenced by various internal and external factors, including hormonal signals. frontiersin.orgnih.gov While direct studies specifically linking this compound formation to the detailed physiological changes during wood development are limited in the provided search results, the presence of this compound in heartwood strongly suggests its biosynthesis is associated with the maturation and lignification processes occurring in these tissues.

Advanced Methodologies for the Extraction, Isolation, and Purification of Sugiresinol

Conventional Extraction Techniques in Academic Research

Conventional extraction methods, while sometimes requiring longer processing times and larger solvent volumes compared to modern techniques, have been foundational in the study of natural compounds. These methods are widely used in academic research due to their simplicity and accessibility.

Maceration-Based Extraction

Maceration is a straightforward solid-liquid extraction technique where coarsely powdered plant material is soaked in a solvent within a closed container for an extended period, typically ranging from hours to several days ijbsac.orgwisdomlib.org. The extraction of soluble compounds occurs through molecular diffusion as the solvent penetrates the cellular structures of the plant material ijbsac.org. Occasional shaking or agitation is often employed to enhance the diffusion process ijbsac.orguobasrah.edu.iq. This method is particularly suitable for heat-sensitive substances as it is conducted at room temperature (15-25 °C) uobasrah.edu.iq. While simple and cost-effective, maceration can be time-consuming and may exhibit lower extraction efficiency compared to other methods ijbsac.orgnih.gov. The choice of solvent in maceration depends on the polarity of the target compound; polar solvents like water, methanol (B129727), and ethanol (B145695) are used for polar compounds, while nonpolar solvents such as hexane (B92381) and dichloromethane (B109758) are employed for nonpolar compounds ijbsac.orguobasrah.edu.iq.

Soxhlet Extraction

Soxhlet extraction is a continuous solid-liquid extraction method that offers higher efficiency than maceration by repeatedly exposing the plant material to fresh solvent ijbsac.orgnih.gov. The apparatus involves heating the solvent in a flask, vaporizing it, and condensing it into a thimble containing the solid sample mdpi.com. The condensed solvent fills the thimble and, once a certain level is reached, it siphons back into the flask, carrying the extracted compounds with it nih.gov. This cyclical process ensures continuous extraction with a relatively small volume of solvent frontiersin.org. Soxhlet extraction is known for its high extraction efficiency and reduced solvent consumption compared to simple maceration nih.govfrontiersin.org. However, it involves heating the solvent to its boiling point, which may lead to the thermal degradation of thermolabile compounds nih.govencyclopedia.pub. Methanol has been used for the Soxhlet extraction of wood meal from Cryptomeria japonica, a source of Sugiresinol mrs-j.org.

Green and Advanced Extraction Methodologies for Enhanced Recovery

In recent decades, advanced and green extraction techniques have gained prominence due to their advantages in terms of reduced extraction time, lower solvent consumption, enhanced efficiency, and reduced environmental impact nih.govencyclopedia.pubnih.govresearchgate.net. These methods often utilize alternative energy sources or solvents to facilitate the extraction process.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) is a green extraction technique that utilizes ultrasonic waves to enhance the extraction of bioactive compounds from plant matrices nih.govresearchgate.netmdpi.comnih.gov. The principle behind UAE is acoustic cavitation, which involves the formation, growth, and implosion of bubbles in the solvent nih.gov. This cavitation generates localized high temperatures and pressures, leading to cell wall disruption and improved penetration of the solvent into the plant material, thereby facilitating the release of intracellular compounds nih.govnih.govplos.org. UAE offers several advantages, including shorter extraction times, lower energy consumption, and higher extraction yields compared to conventional methods like maceration nih.govmdpi.comnih.govmdpi.com. It is considered a sustainable alternative due to its simplicity and inexpensiveness nih.gov. Parameters such as ultrasonic power, frequency, extraction time, temperature, solvent type, and solid-to-solvent ratio significantly influence the efficiency of UAE mdpi.commdpi.com. While generally considered a non-thermal method, high ultrasound power can lead to localized heating, potentially affecting thermolabile compounds mdpi.com.

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) combines microwave energy with traditional solvent extraction to enhance the extraction kinetics nih.govsapub.org. Microwaves heat the solvent and the moisture within the plant matrix, causing the water inside the cells to evaporate and generate high pressure, which can rupture the cell walls sapub.orgsciopen.com. This internal heating and cell disruption facilitate the rapid release of analytes into the solvent nih.govsciopen.com. MAE offers advantages such as shorter extraction times, reduced solvent consumption, and higher extraction rates compared to conventional methods nih.govsapub.orgsciopen.com. It is recognized as a green technology due to its efficiency and reduced solvent use sapub.org. Key parameters affecting MAE efficiency include solvent type and concentration, microwave power, extraction time, solvent-to-sample ratio, and extraction temperature sciopen.commdpi.com. While MAE can use high temperatures to enhance extraction, the rapid heating and shorter duration can minimize the degradation of some compounds compared to prolonged heating in other methods mdpi.com.

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) utilizes a substance above its critical temperature and pressure as the extraction solvent wikipedia.orgucm.es. Supercritical fluids possess properties between those of a liquid and a gas, allowing them to diffuse through solid matrices like a gas and dissolve compounds like a liquid nih.govwikipedia.org. Supercritical carbon dioxide (SC-CO2) is the most commonly used solvent in SFE due to its low critical temperature (31 °C) and pressure (74 bar), non-toxicity, availability, and low cost wikipedia.orgucm.es. SC-CO2 is considered a "green" solvent ucm.esdedietrich.com. The solvating power of supercritical fluids can be adjusted by altering the temperature and pressure, allowing for selective extraction of different compounds wikipedia.org. SFE is advantageous for extracting non-polar compounds but can be modified with co-solvents like ethanol or methanol to extract more polar substances wikipedia.orgucm.es. The process typically involves pumping the supercritical fluid through the solid matrix in a pressure vessel, followed by reducing the pressure in a separator to precipitate the extracted compounds wikipedia.orgucm.es. SFE offers advantages such as faster extraction times, reduced or eliminated use of organic solvents, and the ability to extract thermolabile compounds due to lower operating temperatures compared to some conventional methods nih.govwikipedia.orgdedietrich.com.

Isolation and Purification

Following extraction, isolation and purification techniques are crucial to obtain this compound in a pure form. Research on norlignans and phenolic compounds, including studies involving this compound, commonly employs chromatographic methods for purification mrs-j.orgnih.govgla.ac.ukresearchgate.netnih.govoregonstate.edu. Techniques such as column chromatography (CC), thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography (GC) are utilized to separate this compound from other co-extracted compounds based on differences in their physical and chemical properties mrs-j.orgnih.govgla.ac.uknih.govoregonstate.edu. Recrystallization, a purification technique based on differences in solubility, has also been mentioned in the context of isolating norlignans like this compound mrs-j.org.

Chromatographic Separation and Purification Strategies for this compound

Chromatographic techniques are widely employed for the separation and purification of phenolic phytochemicals, including norlignans like this compound. mdpi.comjpionline.org These methods leverage the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. researchgate.netirejournals.com

Column Chromatography (CC)

Column chromatography is a fundamental technique used for the separation of mixtures on both small and large scales. rnlkwc.ac.in In column chromatography, the stationary phase, typically a solid adsorbent like silica (B1680970) gel or alumina, is packed into a column. juniperpublishers.comrnlkwc.ac.in The sample mixture is applied to the top of the column and eluted with a mobile phase (solvent or mixture of solvents). rnlkwc.ac.in Compounds separate based on their differing affinities for the stationary and mobile phases, moving through the column at different rates. irejournals.comrnlkwc.ac.in Fractions containing the separated compounds are collected. rnlkwc.ac.in Column chromatography has been used for the purification of natural products, including the fractionation and isolation of compounds from plant extracts. juniperpublishers.comunimas.my For instance, crude extracts can undergo initial separation using column chromatography with a high load on inexpensive stationary phases. juniperpublishers.com Purification of phenolic compounds has been achieved through column chromatography following liquid-liquid extraction. jpionline.org Silica gel is a common stationary phase used in column chromatography for purifying compounds. juniperpublishers.comrsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and analysis of complex mixtures, offering high resolution and sensitivity. mdpi.comchromtech.com HPLC separates compounds based on their interactions with a stationary phase as they are carried by a high-pressure liquid mobile phase. chromtech.com This technique is particularly useful for analyzing complex mixtures with high precision. chromtech.com HPLC with UV detection is a common method for analyzing phenolic compounds due to its robustness and established protocols. mdpi.com The process involves sample extraction, filtration, and injection onto an HPLC column, with detection typically done by measuring UV light absorption at specific wavelengths. mdpi.com Reversed-phase HPLC (RP-HPLC) is a configuration where the stationary phase is less polar than the mobile phase. google.com Semi-preparative HPLC has been used for the purification of compounds, yielding high radiochemical purity. science.gov HPLC combined with techniques like mass spectrometry (MS), such as LC-MS, provides highly sophisticated analysis for separation, identification, and quantification of compounds. HPLC-SEC (Size Exclusion Chromatography) and HPLC combined with electrospray have been noted as useful tools in purification processes. researchgate.net

Other Advanced Chromatographic Techniques

Beyond traditional column chromatography and standard HPLC, several advanced chromatographic techniques offer enhanced separation capabilities. Ultra-High-Performance Liquid Chromatography (UHPLC) is an advanced form of LC that provides faster analysis times and reduced solvent consumption while maintaining high sensitivity and resolution. mdpi.com High-Performance Thin-Layer Chromatography (HPTLC) is an advanced version of Thin-Layer Chromatography (TLC) with improved sensitivity and suitability for both qualitative and quantitative analysis. Gas Chromatography (GC) is effective for volatile compounds and offers excellent resolution and sensitivity, often coupled with detectors like Flame Ionization Detectors (FID) or Mass Spectrometry (MS) (GC-MS). mdpi.comchromtech.com Hydrophilic Interaction Liquid Chromatography (HILIC), Nano-LC, Multidimensional Liquid Chromatography (MDC), and Supercritical Fluid Chromatography (SFC) are also highlighted as advanced techniques for analyzing phenolic compounds. mdpi.com Vacuum Liquid Chromatography (VLC) is another technique considered efficient for both crude and fine separations of natural product mixtures, applying vacuum to increase flow rate. juniperpublishers.com Extraction chromatography combines the selectivity of solvent extraction with the simplicity of column chromatography. researchgate.net

Optimization of Extraction and Purification Parameters for Research Scale

Optimizing extraction and purification parameters is crucial for maximizing the yield and purity of target compounds like this compound at a research scale. This involves systematically evaluating various factors that influence the efficiency of the extraction and purification processes. For extraction, parameters such as the type of solvent, solvent concentration, extraction time, temperature, and the ratio of solvent to plant material are critical. jpionline.orgbvsalud.org Advanced extraction methodologies like Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Pressurized Liquid Extraction (PLE), and Enzyme-Assisted Extraction (EAE) are utilized to improve extraction yields and reduce energy consumption. chemmethod.com PLE, for instance, uses high temperatures and pressures for short durations, suitable for thermally stable organic compounds. jpionline.org SFE, particularly with supercritical carbon dioxide, can avoid solvent residue issues and is suitable for heat-sensitive substances. myu-group.co.jp

For purification using chromatography, optimization parameters include the choice of stationary phase, mobile phase composition and gradient, flow rate, column dimensions, and detection wavelengths. mdpi.comrnlkwc.ac.in The loading amount of the sample onto the stationary phase is also a key factor in column chromatography. juniperpublishers.comchemistryviews.org In macroporous resin column chromatography, parameters such as resin type, maximum loading amount, washing solvent amount, ethanol concentration for elution, ethanol dosage, and sample loading flow rate are optimized. bvsalud.org Research findings often involve single-factor tests or orthogonal tests to determine optimal conditions for extraction and purification processes. bvsalud.org For example, orthogonal tests have been used to optimize water extraction parameters like decocting time, decocting times, and water amount, while single-factor tests were used to optimize purification parameters on macroporous adsorption resins. bvsalud.org The goal of optimization is to achieve high extraction rates and yields of the desired active components. bvsalud.org

Chemical Synthesis and Derivatization Studies of Sugiresinol and Its Analogs

Total Synthesis Approaches to Sugiresinol and Related Nor-Lignans

Total synthesis of this compound and related nor-lignans involves constructing the entire molecular framework from simpler precursors. Early work in this area explored different methodologies to assemble the diphenylpentane core and establish the correct connectivity and oxidation states. For instance, a new synthesis of this compound dimethyl ether was reported, highlighting specific chemical transformations utilized in constructing the molecule clockss.org. Synthetic approaches to nor-lignans often involve coupling of phenylpropanoid or related units, sometimes employing strategies that control the formation of the central carbon chain and the attachment of the aromatic rings nih.gov. The total synthesis of (-)-sugiresinol dimethyl ether has been achieved, demonstrating successful routes to access enantiomerically enriched forms of this compound derivatives acs.orgresearchgate.net. These total synthesis efforts contribute to understanding the chemical reactivity of the precursors and intermediates involved in building the nor-lignan scaffold.

Enantioselective Synthesis and Stereochemical Control

Given that this compound possesses chiral centers, the development of enantioselective synthetic routes is crucial for obtaining specific stereoisomers. Enantioselective synthesis aims to produce one stereoisomer in unequal amounts compared to others wikipedia.org. Several strategies are employed in enantioselective synthesis, including the use of chiral starting materials (chiral pool), resolution of racemic mixtures, chiral auxiliaries, and enantioselective catalysis wikipedia.orgethz.ch.

Research has focused on achieving stereochemical control during key bond-forming steps in the synthesis of this compound and its analogs. For example, an efficient enantioselective synthesis of (-)-sugiresinol dimethyl ether was accomplished using two asymmetric induction processes: asymmetric β-alkylation of α,β-unsaturated aldimines and enantioselective dihydroxylation of olefins researcher.life. Another approach to (-)-sugiresinol dimethyl ether utilized (-)-quinic acid as a chiral starting material acs.org. Regioselective and enantiospecific rhodium-catalyzed allylic alkylation reactions using copper(I) enolates have also been employed in the synthesis of (-)-sugiresinol dimethyl ether pnas.org. These studies highlight the importance of selecting appropriate chiral reagents, catalysts, or starting materials to control the stereochemistry of the final product.

Semi-Synthetic Modifications and Derivatization Strategies (e.g., Methylation)

Semi-synthetic modifications and derivatization strategies involve chemically altering naturally occurring this compound or its synthetic precursors to obtain analogs with potentially modified properties. Methylation is a common derivatization strategy applied to phenolic hydroxyl groups present in this compound. The synthesis of di-O-methyl ethers of nor-lignans, including this compound, has been reported, which involves the methylation of the hydroxyl groups on the aromatic rings researchgate.netwisc.edu. These modifications can influence the compound's solubility, stability, and biological activity. Other derivatization strategies might explore the modification of the aliphatic chain or other functional groups present in the this compound structure.

Biological Activities and Pharmacological Mechanisms of Sugiresinol

In Vitro Biological Activity Investigations

In vitro studies have explored various biological effects of Sugiresinol and related nor-lignans, providing insights into their potential mechanisms of action.

Antifungal Activity

This compound has been reported to exhibit antifungal activity. clockss.org Natural polyphenols and phytochemicals, including lignans (B1203133), are recognized for their potential antifungal properties, offering alternative or complementary approaches to conventional antifungal drugs. nih.govmdpi.com Studies investigating the structure-antifungal activity relationship of derivatives like this compound Dimethyl Ether have also been conducted. ndl.go.jp

Antioxidant Activity and Free Radical Scavenging

Investigations have indicated the antioxidant activity of this compound. unimas.myresearchgate.netajou.ac.kr Lignans, as a broader class, are well-established antioxidants. mdpi.comnih.govnih.govmdpi.comencyclopedia.pub Their antioxidant effects are often mediated through mechanisms such as the upregulation of antioxidant enzymes and the reduction of reactive oxygen species (ROS). nih.govmdpi.comencyclopedia.pub While sugiol, a diterpene, showed low direct DPPH radical scavenging activity, it was effective in reducing intracellular ROS production in stimulated macrophages, highlighting varied antioxidant mechanisms among related compounds. nih.gov

Anti-inflammatory Pathways and Modulation (as indicated for nor-lignans)

While specific detailed studies on this compound's anti-inflammatory mechanisms are limited in the provided information, research on lignans and nor-lignans collectively indicates significant anti-inflammatory potential. unimas.mymdpi.comnih.govnih.govmdpi.comencyclopedia.pubdntb.gov.uaresearchgate.net These compounds can modulate inflammatory responses by interfering with key signaling pathways. Studies suggest that lignans can inhibit pathways such as NF-κB and MAPK, which are crucial in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. mdpi.comnih.govnih.govmdpi.comencyclopedia.pub This modulation of inflammatory mediators and signaling cascades is a significant aspect of the biological activity observed for this class of compounds.

Potential Estrogenic Receptor Modulation (extrapolated from related nor-lignans)

Lignans are classified as phytoestrogens, compounds of plant origin that can interact with estrogen receptors (ERs), specifically ERα and ERβ. mdpi.comnih.govutupub.finih.govhormones.grmdpi.combcerp.org This interaction can lead to the modulation of estrogen signaling pathways. Enterolactone, a mammalian lignan (B3055560) produced by gut microbiota from dietary plant lignans, is known to act as a selective estrogen receptor modulator (SERM), exhibiting tissue-specific estrogenic or anti-estrogenic effects. utupub.fibcerp.org Given this compound's classification as a norlignan, it is plausible, based on the activities of related compounds like enterolactone, that it may also possess the potential to modulate estrogen receptors, although direct studies on this compound are needed to confirm this.

Antiprotozoal and Antiplasmodial Effects (extrapolated from related nor-lignans)

Research on various lignans and nor-lignans has demonstrated antiprotozoal and antiplasmodial activities. researchgate.netresearchgate.netresearchgate.netacs.orgworldagroforestry.orgnih.govnih.govunesp.brmdpi.com For instance, the norlignan (+)-nyasol has shown inhibitory effects against Leishmania major promastigotes and Plasmodium falciparum schizonts in vitro. researchgate.netacs.org Additionally, studies on aryltetralone lignans have reported significant antiplasmodial activity against Plasmodium falciparum. nih.govnih.govunesp.br These findings in related nor-lignans and lignans suggest that this compound, as a member of this class, may also possess similar antiprotozoal and antiplasmodial properties, warranting further investigation.

Other Investigated Bioactivities

Beyond the activities detailed above, this compound has been reported to exhibit other biological effects in vitro. These include the inhibition of cyclic AMP phosphodiesterase and vinyl polymerization-inhibitory activity. clockss.org More broadly, lignans have been investigated for a wide array of biological activities, such as antitumor, antiviral, hepatoprotective, immunosuppressive, anti-platelet, and cardiovascular effects. mdpi.comencyclopedia.pub this compound has also shown hypoglycaemic activity in a zebrafish model. nih.gov

In Vivo Animal Model Studies (Focus on Mechanistic Elucidation)

Research into the in vivo activities of this compound and related nor-lignans is an ongoing area of study. While comprehensive mechanistic studies specifically focused on this compound in animal models are limited in the provided literature, some studies on related compounds or extracts containing this compound offer insights into potential areas of action.

One study investigating compounds from Agathis dammara reported that this compound, among other compounds, exhibited significant hypoglycaemic activity in zebrafish models. The proposed mechanism of action for this observed effect was the enhancement of glucose uptake in the zebrafish. google.com This finding suggests a potential influence of this compound on glucose metabolism pathways in a living system.

Another area where in vivo studies involving related compounds have been conducted is in evaluating antioxidant activity. Proanthocyanidins, which are also phenolic compounds found in plants like Metasequoia glyptostroboides, have demonstrated potent free radical scavenging and antioxidant activities in vivo in ICR mice. nih.gov While this study focused on a different class of phenolics, it highlights the relevance of in vivo models for evaluating the biological effects and mechanisms of plant-derived compounds.

Further in vivo studies are needed to specifically elucidate the detailed mechanisms by which this compound exerts its biological effects in animal models, beyond the initial observations of activities like enhanced glucose uptake.

Cellular and Molecular Mechanisms of Action

The cellular and molecular mechanisms underlying the biological activities of this compound are subjects of ongoing research. While specific data solely on this compound's interaction with molecular targets and pathways is not extensively detailed in the provided sources, broader studies on nor-lignans and related phenolic compounds offer potential avenues for investigation.

Target Identification and Receptor Binding Studies

Identifying the specific molecular targets and receptors that this compound interacts with is crucial for understanding its mechanisms of action. General receptor binding assays are widely used in drug discovery to characterize the interaction of compounds with receptors and identify potential lead compounds. researchgate.netcreative-bioarray.comrevvity.com These assays can measure receptor-ligand binding, receptor oligomerization, and internalization. creative-bioarray.com

While this compound is mentioned in the context of patents related to cell targeting and receptor binding for applications like CAR T-cell therapy, these mentions appear to relate to its presence in formulations or as a component in broader mixtures rather than identifying this compound itself as a direct target ligand or receptor modulator in these specific contexts. google.comgoogle.comjustia.com

Studies on other nor-lignans have indicated interactions with cellular targets. For instance, some nor-lignans have been shown to inhibit the activity of Multidrug Resistance Protein 1 (MRP1/ABCC1), a drug efflux pump, in human erythrocytes. ebi.ac.uk This suggests that nor-lignans can interact with membrane transport proteins, which could be a class of targets for this compound as well. However, the specific affinity and mechanism of this compound's interaction with MRP1 or other transporters are not detailed in the provided information.

Further research is required to specifically identify and characterize the cellular targets and receptors that this compound binds to, utilizing techniques such as radioligand receptor binding assays or other target identification methodologies. revvity.comresearchgate.netnoaa.gov

Enzyme Inhibition and Modulation

Enzyme inhibition and modulation represent key mechanisms by which natural compounds can exert biological effects by altering metabolic pathways or signaling cascades. researchgate.netiarc.frsinobiological.com Enzyme inhibitors can interact with their targets reversibly or irreversibly, affecting catalytic activity in various ways, such as competing with the substrate for the active site or binding to allosteric sites. researchgate.netsinobiological.com

Reviews on nor-lignans mention that some compounds in this class have shown inhibitory effects against enzymes like tyrosinase. nih.govresearchgate.netpreprints.org However, this compound was not listed among the nor-lignans exhibiting potent tyrosinase inhibition in these reviews. nih.govresearchgate.netpreprints.org

Specific studies detailing the inhibition or modulation of particular enzymes by this compound, either enzymes involved in its own biosynthesis or those that are biological targets in other organisms, are not present in the provided search results. While the general concept of enzyme inhibition by natural products, including those that interfere with biosynthesis pathways, is well-established iarc.frsinobiological.comkhanacademy.org, the direct link to this compound and specific enzymes requires further investigation.

Role in Plant Defense Mechanisms and Ecological Interactions

This compound, as a nor-lignan, plays a significant role in the defense mechanisms of the plants in which it occurs and contributes to their ecological interactions. nih.govresearchgate.netpreprints.orgresearchgate.netunimas.myresearchgate.netnih.gov These roles are often attributed to the broader class of phenolic compounds, including lignans and nor-lignans, which serve as crucial components of a plant's defense system against a variety of threats. preprints.orgscience.govresearchgate.net

Phenolic compounds contribute to the structural integrity of plant cell walls, with lignin (B12514952) being a major example, providing physical defense against herbivores and pathogens. researchgate.netpreprints.org Nor-lignans like this compound, found in the heartwood of durable timbers such as Cryptomeria japonica and Sequoia sempervirens, likely contribute to the natural resistance of these woods against decay by fungi and insects. researchgate.netnih.gov

Beyond structural defense, this compound and other secondary metabolites can act as chemical deterrents to herbivores due to their taste or toxicity. preprints.orgscience.gov They can also possess antimicrobial properties, inhibiting the growth of bacteria, fungi, and viruses, thus protecting the plant from infection. preprints.orgscience.govresearchgate.net The accumulation of phenolic compounds at the site of infection is a known plant defense strategy. researchgate.net

Furthermore, plant secondary metabolites are involved in allelopathy, where compounds released by one plant can inhibit the growth of neighboring plants, influencing ecological competition. Extracts from Cryptomeria japonica heartwood, containing this compound, have shown inhibitory effects on the germination and growth of other plant species in in vitro bioassays, suggesting a potential allelopathic role for compounds within these extracts, possibly including this compound. chemecol.orgnih.gov

The production of these defensive compounds can be induced or enhanced in response to stress or attack, indicating a dynamic defense system in plants. preprints.orgresearchgate.net The presence of this compound in plants known for their durability and its classification within a group of compounds with established roles in defense against biotic factors underscore its likely importance in the plant's survival strategy and its interactions within its ecosystem.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 10260 |

| Agatharesinol (B32622) | 162402 |

| Hinokiresinol (B8260548) | 6433349 |

| Sequirin B | 119008 |

| Sequirin C | 119009 |

| Sequirin D | 119010 |

| Dimethyl-agatharesinol | Not found |

| Dimethyl-agatharesinol acetonide | Not found |

| Sequosempervirin B | Not found |

| Sequosempervirin C | Not found |

| Sequosempervirin D | Not found |

| Sequosempervirin E | Not found |

| Sequosempervirin F | Not found |

| Sequosempervirin G | Not found |

| Metasequirin G | Not found |

| Metasequirin H | Not found |

| Metasequirin I | Not found |

| Chamaecypanone C | Not found |

| Negundin A | Not found |

| Negundin B | Not found |

| Vitrofolal E | Not found |

| (+)-Lyoniresinol | 102044 |

| Egonol | 161246 |

| Homoegonol | Not found |

| Curcapital | Not found |

| Crassifogenin C | Not found |

| Crassifoside E | Not found |

| Crassifoside F | Not found |

| cis-Hinokiresinol | Not found |

| trans-Hinokiresinol | Not found |

| (Z)-hinokiresinol | Not found |

| 4-coumaryl alcohol | 74133 |

| 4-coumaroyl CoA | Not found |

| 4-coumaryl 4-coumarate | Not found |

| Proanthocyanidins | 106506 |

| Tyrosinase | 76111184 |

| MRP1 (ABCC1) | 9609 |

| Jasmonic acid | 5280372 |

| Salicylic acid | 338 |

| Lignin | 1109 |

This compound is a nor-lignan, a class of natural phenolic compounds derived from the shikimic acid pathway and the dimerization of C(6)-C(3) phenylpropanoid units. Nor-lignans are characterized by a diphenyl-pentane structure, resulting from the loss of one carbon from the central chain compared to lignans and neo-lignans. This compound has been isolated from various plant sources, including the heartwood of Cryptomeria japonica (Japanese cedar) and Sequoia sempervirens (redwood), and the branches and leaves of Taiwania cryptomerioides and Taxodium ascendens. nih.govresearchgate.net These compounds are recognized for their diverse biological activities and their significant roles in plant defense mechanisms and ecological interactions. nih.govresearchgate.netpreprints.orgresearchgate.netgoogle.comscience.govchemecol.orgunimas.myresearchgate.netnih.gov

In Vivo Animal Model Studies (Focus on Mechanistic Elucidation)

Research into the in vivo activities of this compound and related nor-lignans is an ongoing area of study. While comprehensive mechanistic studies specifically focused on this compound in animal models are limited in the provided literature, some studies on related compounds or extracts containing this compound offer insights into potential areas of action.

One study investigating compounds from Agathis dammara reported that this compound, among other compounds, exhibited significant hypoglycaemic activity in zebrafish models. The proposed mechanism of action for this observed effect was the enhancement of glucose uptake in the zebrafish. google.com This finding suggests a potential influence of this compound on glucose metabolism pathways in a living system.

Another area where in vivo studies involving related compounds have been conducted is in evaluating antioxidant activity. Proanthocyanidins, which are also phenolic compounds found in plants like Metasequoia glyptostroboides, have demonstrated potent free radical scavenging and antioxidant activities in vivo in ICR mice. nih.gov While this study focused on a different class of phenolics, it highlights the relevance of in vivo models for evaluating the biological effects and mechanisms of plant-derived compounds.

Further in vivo studies are needed to specifically elucidate the detailed mechanisms by which this compound exerts its biological effects in animal models, beyond the initial observations of activities like enhanced glucose uptake.

Cellular and Molecular Mechanisms of Action

The cellular and molecular mechanisms underlying the biological activities of this compound are subjects of ongoing research. While specific data solely on this compound's interaction with molecular targets and pathways is not extensively detailed in the provided sources, broader studies on nor-lignans and related phenolic compounds offer potential avenues for investigation.

Target Identification and Receptor Binding Studies

Identifying the specific molecular targets and receptors that this compound interacts with is crucial for understanding its mechanisms of action. General receptor binding assays are widely used in drug discovery to characterize the interaction of compounds with receptors and identify potential lead compounds. researchgate.netcreative-bioarray.comrevvity.com These assays can measure receptor-ligand binding, receptor oligomerization, and internalization. creative-bioarray.com

While this compound is mentioned in the context of patents related to cell targeting and receptor binding for applications like CAR T-cell therapy, these mentions appear to relate to its presence in formulations or as a component in broader mixtures rather than identifying this compound itself as a direct target ligand or receptor modulator in these specific contexts. google.comgoogle.comjustia.com

Studies on other nor-lignans have indicated interactions with cellular targets. For instance, some nor-lignans have been shown to inhibit the activity of Multidrug Resistance Protein 1 (MRP1/ABCC1), a drug efflux pump, in human erythrocytes. ebi.ac.uk This suggests that nor-lignans can interact with membrane transport proteins, which could be a class of targets for this compound as well. However, the specific affinity and mechanism of this compound's interaction with MRP1 or other transporters are not detailed in the provided information.

Further research is required to specifically identify and characterize the cellular targets and receptors that this compound binds to, utilizing techniques such as radioligand receptor binding assays or other target identification methodologies. revvity.comresearchgate.netnoaa.gov

Enzyme Inhibition and Modulation

Enzyme inhibition and modulation represent key mechanisms by which natural compounds can exert biological effects by altering metabolic pathways or signaling cascades. researchgate.netiarc.frsinobiological.com Enzyme inhibitors can interact with their targets reversibly or irreversibly, affecting catalytic activity in various ways, such as competing with the substrate for the active site or binding to allosteric sites. researchgate.netsinobiological.com

Reviews on nor-lignans mention that some compounds in this class have shown inhibitory effects against enzymes like tyrosinase. nih.govresearchgate.netpreprints.org However, this compound was not listed among the nor-lignans exhibiting potent tyrosinase inhibition in these reviews. nih.govresearchgate.netpreprints.org

Specific studies detailing the inhibition or modulation of particular enzymes by this compound, either enzymes involved in its own biosynthesis or those that are biological targets in other organisms, are not present in the provided search results. While the general concept of enzyme inhibition by natural products, including those that interfere with biosynthesis pathways, is well-established iarc.frsinobiological.comkhanacademy.org, the direct link to this compound and specific enzymes requires further investigation.

Role in Plant Defense Mechanisms and Ecological Interactions

This compound, as a nor-lignan, plays a significant role in the defense mechanisms of the plants in which it occurs and contributes to their ecological interactions. nih.govresearchgate.netpreprints.orgresearchgate.netunimas.myresearchgate.netnih.gov These roles are often attributed to the broader class of phenolic compounds, including lignans and nor-lignans, which serve as crucial components of a plant's defense system against a variety of threats. preprints.orgscience.govresearchgate.net

Phenolic compounds contribute to the structural integrity of plant cell walls, with lignin being a major example, providing physical defense against herbivores and pathogens. researchgate.netpreprints.org Nor-lignans like this compound, found in the heartwood of durable timbers such as Cryptomeria japonica and Sequoia sempervirens, likely contribute to the natural resistance of these woods against decay by fungi and insects. researchgate.netnih.gov

Beyond structural defense, this compound and other secondary metabolites can act as chemical deterrents to herbivores due to their taste or toxicity. preprints.orgscience.gov They can also possess antimicrobial properties, inhibiting the growth of bacteria, fungi, and viruses, thus protecting the plant from infection. preprints.orgscience.govresearchgate.net The accumulation of phenolic compounds at the site of infection is a known plant defense strategy. researchgate.net

Furthermore, plant secondary metabolites are involved in allelopathy, where compounds released by one plant can inhibit the growth of neighboring plants, influencing ecological competition. Extracts from Cryptomeria japonica heartwood, containing this compound, have shown inhibitory effects on the germination and growth of other plant species in in vitro bioassays, suggesting a potential allelopathic role for compounds within these extracts, possibly including this compound. chemecol.orgnih.gov

The production of these defensive compounds can be induced or enhanced in response to stress or attack, indicating a dynamic defense system in plants. preprints.orgresearchgate.net The presence of this compound in plants known for their durability and its classification within a group of compounds with established roles in defense against biotic factors underscore its likely importance in the plant's survival strategy and its interactions within its ecosystem.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Structural Features Dictating Biological Activity

The biological activities of nor-lignans, including sugiresinol, are intrinsically linked to their chemical structures. Nor-lignans are characterized by a core structure typically featuring two phenyl groups connected by a modified six-carbon chain, often with one carbon removed compared to classic lignans (B1203133). uni.luwikidata.orgoup.com The nature and position of substituents on the aromatic rings and the configuration and functional groups within the central chain are key determinants of biological activity.

While specific detailed SAR studies focused solely on a wide range of this compound derivatives are not extensively detailed in the provided context, research on related lignans and nor-lignans provides valuable insights into the structural features that commonly influence their bioactivity. For instance, studies on other lignans have shown that the presence and arrangement of phenolic hydroxyl groups are important for activities such as antiviral effects. nih.gov Modifications to the aryl groups and variations in the furofuran ring system in furofuran lignans contribute to their diverse activities, including antioxidant, anti-inflammatory, cytotoxic, and antimicrobial properties. wikidata.org For nor-lignans, the presence of specific functional groups attached to the benzofuran (B130515) system has been shown to impact cytotoxicity.

This compound's structure, with its specific arrangement of hydroxyl groups and the cyclic ether in its central chain, contributes to its observed antifungal and enzyme inhibitory activities. wikipedia.org Comparing the activity of this compound to other nor-lignans with variations in hydroxylation patterns, methylation, or alterations in the central carbon chain would be crucial in precisely elucidating the structural features essential for its specific biological effects. The cyclized dihydroxypentene side chain in this compound, an isomer of agatharesinol (B32622), is a key structural element that differentiates it and likely influences its properties. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of Nor-Lignans

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that builds mathematical models to correlate chemical structure with biological activity. nih.govuni.lunih.govwikipedia.orgnih.gov These models use molecular descriptors, which are numerical representations of a compound's physicochemical properties or structural features, to predict the biological activity of new or untested compounds. nih.gov

QSAR studies have been applied to various classes of compounds, including lignans and nor-lignans, to understand and predict their biological effects. uni.lunih.govwikipedia.org For example, QSAR models have been developed to identify potential antileishmanial and anti-tuberculosis agents among lignans and neolignans. uni.lunih.govwikipedia.org These studies often involve calculating a range of molecular descriptors (e.g., electronic, steric, and topological parameters) and then using statistical methods to build predictive models based on experimental activity data. nih.govnih.gov

Applying QSAR modeling to a dataset of this compound and its derivatives or related nor-lignans with known activities could help to quantitatively define the structural requirements for specific biological effects. Such models could identify which molecular descriptors are most strongly correlated with, for instance, antifungal potency or phosphodiesterase inhibition, thereby providing insights into the underlying mechanisms of interaction with biological targets. While the provided information does not include specific QSAR models for this compound itself, the successful application of QSAR to other lignans and nor-lignans suggests its potential utility in studying this compound's SAR.

Impact of Stereochemistry on Biological Efficacy and Specificity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining the biological activity and specificity of many compounds, including natural products like lignans and nor-lignans. nih.gov Different stereoisomers (enantiomers and diastereomers) of a compound can interact differently with biological targets, leading to significant variations in potency, efficacy, and even the type of biological effect.

Studies on related compounds like hinokiresinol (B8260548) and nyasol (B1232429) (cis-hinokiresinol), which are also phenylpropanoids, have demonstrated strong differences in estrogen receptor binding activity between geometrical isomers and enantiomers. nih.gov For example, (3S)-cis-hinokiresinol showed significantly higher activity compared to other isomers. nih.gov This highlights that even subtle differences in three-dimensional structure can have a profound impact on how a molecule interacts with biological macromolecules such as enzymes or receptors.

This compound itself possesses defined stereochemistry. The absolute stereochemistry of (-)-sugiresinol isolated from Cryptomeria japonica was determined in the 1960s. wikipedia.org The synthesis of this compound dimethyl ether has also been reported in optically active form, emphasizing the importance of controlling stereochemistry in the synthesis and study of these compounds. wikipedia.org Investigating the biological activities of different stereoisomers of this compound, if they exist and can be isolated or synthesized, would be essential to fully understand the role of stereochemistry in its biological profile. Asymmetric synthesis techniques are valuable tools for preparing individual enantiomers to study their distinct biological activities. The stereoselective uptake of compounds by biological systems can also contribute to observed differences in activity between stereoisomers.

Computational Chemistry Approaches to SAR/SPR

Computational chemistry approaches, such as molecular modeling and docking studies, are powerful tools used in conjunction with experimental methods to explore the SAR and SPR of bioactive compounds like this compound. uni.lunih.govwikipedia.org These methods allow researchers to visualize and simulate the interactions between small molecules and biological targets at the atomic level, providing insights into binding modes, affinity, and the energetic contributions of specific structural features.

Molecular modeling can be used to determine the preferred three-dimensional conformations of this compound and its analogs, which is important for understanding how they might fit into the binding sites of target proteins. Molecular docking simulations predict the optimal binding orientation and affinity of a ligand (like this compound) to a receptor or enzyme. uni.lunih.govwikipedia.org By analyzing the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) between different parts of the this compound molecule and the amino acid residues of a target protein, researchers can gain insights into which structural features are critical for binding and, consequently, for biological activity.

Advanced Analytical and Spectroscopic Characterization of Sugiresinol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a powerful technique for determining the detailed structure of organic molecules like Sugiresinol nih.govresearchgate.net. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning proton and carbon signals and establishing connectivity within the molecule.

Studies on this compound have utilized 1H NMR and 13C NMR spectroscopy to identify characteristic proton and carbon environments nih.govclockss.org. For instance, 1H NMR spectra provide information on the types of protons, their chemical environments, and their coupling interactions, which helps in piecing together the molecular skeleton. Signals corresponding to aromatic protons from the hydroxyphenyl groups, as well as aliphatic protons from the cyclic ether and hydroxyl-bearing carbons, are observed and assigned nih.govclockss.org.

13C NMR spectroscopy, often complemented by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the presence and type of carbon atoms (methyl, methylene, methine, or quaternary) nih.govresearchgate.net. The chemical shifts of carbon signals are highly sensitive to their electronic environment and hybridization, aiding in the identification of functional groups and the carbon framework nih.gov.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for confirming assignments and establishing through-bond and through-space correlations researchgate.netnih.gov. COSY spectra show correlations between coupled protons, while HSQC correlates protons with the carbons to which they are directly attached. HMBC provides correlations between protons and carbons separated by two or three bonds, which is particularly useful for establishing connectivity across quaternary carbons and through heteroatoms researchgate.netnih.gov.

Specific NMR data for this compound, including characteristic chemical shifts and coupling constants, have been reported, contributing significantly to its confirmed structure nih.govclockss.org. For example, 1H and 13C NMR data in DMSO-d6 have been published, providing specific δ values for various protons and carbons in the molecule nih.gov.

Table 8.1.1: Selected 1H NMR Data for this compound (in DMSO-d6, 500 MHz) nih.gov

| Proton Assignment | Chemical Shift (δ) | Multiplicity | Coupling Constant (J, Hz) |

| H-2′ | 6.73 | d | 2.0 |

| H-6′ | 6.70 | d | 8.0 |

| H-5′ | 6.61 | dd | 2.0, 8.0 |

| H-8 | 5.90 | d | 2.0 |

| H-6 | 5.69 | d | 2.0 |

| H-2 | 4.49 | d | 7.5 |

| H-3 | 3.82 | m | - |

| H-4α | 2.64 | m | - |

| H-4β | 2.33 | m | - |

Table 8.1.2: Selected 13C NMR Data for this compound (in DMSO-d6, 125 MHz) nih.gov

| Carbon Assignment | Chemical Shift (δ) |

| C-7 | 156.40 |

| C-5 | 156.15 |

| C-8a | 155.34 |

| C-3′, 4′ | 144.82 |

| C-1′ | 130.58 |

| C-6′ | 118.41 |

| C-5′ | 115.04 |

| C-2′ | 114.49 |

| C-4a | 99.04 |

| C-6 | 95.05 |

| C-8 | 93.79 |

| C-2 | 80.98 |

| C-3 | 66.28 |

| C-4 | 27.86 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides essential information regarding the molecular weight and elemental composition of this compound, as well as insights into its fragmentation pattern, which can further support structural elucidation mrs-j.orgnih.govresearchgate.netku.edu. Techniques such as Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) are commonly used.

High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula of the compound science.gov. For this compound, the molecular formula has been established as C17H18O4, with a molecular weight of 286.32 g/mol nih.gov. ESI-MS in negative ion mode has shown a pseudomolecular ion peak at m/z 289, corresponding to [M-H]− nih.gov. EI-MS provides fragmentation ions that result from the breakdown of the molecule in the gas phase. The pattern of these fragment ions is characteristic of the compound's structure and can help confirm the presence of specific substructures unimas.my.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

UV-Vis and IR spectroscopy provide complementary information about the electronic transitions and functional groups present in this compound mrs-j.orgnih.govresearchgate.netunimas.mysielc.com.

UV-Vis spectroscopy is used to detect chromophores, which are structural features that absorb light in the ultraviolet or visible region of the spectrum msu.edulibretexts.org. This compound, with its phenolic groups and aromatic rings, exhibits characteristic UV absorption maxima. Reported UV spectra for related norlignans show absorption bands in the range of 220-280 nm, typical of aromatic systems mrs-j.org.

IR spectroscopy is a valuable tool for identifying the functional groups in a molecule by analyzing the vibrations of its chemical bonds clockss.org. The IR spectrum of this compound shows characteristic absorption bands corresponding to hydroxyl groups (O-H stretch), aromatic C-H stretches, C=C stretching vibrations from the aromatic rings, and C-O stretching vibrations from the ether and hydroxyl groups mrs-j.orggla.ac.uk.

Table 8.3.1: Selected IR Data for a Related Norlignan mrs-j.org

| Absorption Band (cm-1) | Functional Group/Vibration |

| 3350 | O-H stretch |

| 1620 | C=C stretch (aromatic) |

| 1519 | C=C stretch (aromatic) |

| 1448 | C-H bend |

| 1398 | C-H bend |

| 1221 | C-O stretch (ether/phenol) |

| 1129 | C-O stretch (ether/phenol) |

| 1104 | C-O stretch (ether/phenol) |

| 1052 | C-O stretch (alcohol) |

Chiroptical Methods for Absolute Configuration Determination

This compound is a chiral compound, and determining its absolute configuration is essential for a complete structural description. Chiroptical methods, which involve the interaction of polarized light with chiral molecules, are employed for this purpose mdpi.comacs.orgresearchgate.net.

Optical rotation measures the ability of a chiral substance to rotate the plane of plane-polarized light mlsu.ac.inrudolphresearch.com. The specific rotation ([α]) is a characteristic physical property of a chiral compound at a given temperature and wavelength, typically the sodium D-line at 589 nm anton-paar.comchegg.comwikipedia.org. The sign of the specific rotation (+ or -) indicates the direction of rotation (dextrorotatory or levorotatory) mlsu.ac.inwikipedia.org.

Reported specific rotation values for this compound and its derivatives, such as (-)-Sugiresinol dimethyl ether, provide experimental data related to its optical activity clockss.org. For example, the specific rotation of synthesized (-)-Sugiresinol dimethyl ether was reported as –4.05° (c=1.000, CHCl3) clockss.org.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectroscopies are powerful techniques for determining the absolute configuration of chiral molecules mdpi.comresearchgate.netresearchgate.net. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule in the UV-Vis region, while VCD does the same in the infrared region researchgate.net.

The ECD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure and absolute configuration. By comparing experimental ECD spectra with theoretically calculated spectra for different possible stereoisomers, the absolute configuration can be assigned nih.govresearchgate.net. While specific ECD or VCD data for this compound were not extensively detailed in the search results, these methods are standard for absolute configuration determination of complex natural products and have been applied to related norlignans nih.govacs.orgresearchgate.net.

Optical Rotation Spectroscopy ([α]D)

Chromatographic-Spectroscopic Coupling Techniques (e.g., LC-MS, GC-MS)

Coupling chromatographic separation techniques with spectroscopic detection methods is invaluable for the analysis of complex mixtures containing this compound, such as plant extracts nih.gov. These hyphenated techniques allow for the separation of individual components before they are introduced into a spectrometer, enabling the identification and characterization of compounds even in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) is widely used for the analysis of non-volatile or thermally labile compounds like this compound thermofisher.comshimadzu.comyoutube.com. LC separates the components of a mixture based on their differential interactions with a stationary phase and a mobile phase. The eluting compounds are then introduced into a mass spectrometer, which provides molecular weight information and fragmentation data thermofisher.comyoutube.com. LC-MS has been employed in the identification of this compound in various plant extracts mdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile or semi-volatile compounds innovatechlabs.commdpi.com. While this compound itself might require derivatization to be sufficiently volatile for GC, GC-MS is a common technique for analyzing less polar or smaller molecules in extracts and has been mentioned in the context of analyzing heartwood compounds that include norlignans researchgate.netunimas.my. GC separates components based on their boiling points and interactions with the stationary phase, followed by MS analysis innovatechlabs.com.

These coupled techniques are essential for isolating and identifying this compound from natural sources and for studying its presence in different plant tissues or extracts mdpi.comnih.govresearchgate.netunimas.my.

Advanced Computational Chemistry for Spectroscopic Data Interpretation

Advanced computational chemistry plays a crucial role in complementing experimental spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the structural elucidation and characterization of organic compounds, including natural products like this compound. spectroscopyeurope.comrsc.orgrsc.orgmdpi.comacs.org These computational methods provide theoretical predictions of spectroscopic parameters, which can then be compared with experimental data to confirm proposed structures or aid in the assignment of complex spectra. spectroscopyeurope.comrsc.orgrsc.orgpan.olsztyn.pllibguides.comnih.gov

One of the most widely used computational approaches for interpreting spectroscopic data is Density Functional Theory (DFT). spectroscopyeurope.comrsc.orgacs.orgpan.olsztyn.pllibguides.comnih.gov DFT calculations can predict various molecular properties, including optimized geometries, vibrational frequencies (relevant for IR spectroscopy), and magnetic shielding tensors (relevant for NMR spectroscopy). rsc.orgacs.orglibguides.comnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed in conjunction with DFT to calculate NMR chemical shifts with good accuracy. spectroscopyeurope.comrsc.orgpan.olsztyn.pl By calculating the shielding tensors for each nucleus in a molecule's predicted structure, theoretical NMR spectra can be simulated and compared to experimental 1H and 13C NMR spectra. spectroscopyeurope.comrsc.orgpan.olsztyn.pl This comparison is often performed by evaluating parameters such as correlation coefficients and mean absolute errors between calculated and experimental chemical shifts. rsc.orgpan.olsztyn.pl

Similarly, DFT calculations can predict vibrational frequencies and intensities, allowing for the simulation of theoretical IR spectra. rsc.orgacs.org Comparing these calculated spectra with experimental IR data helps in identifying functional groups and confirming the vibrational modes of the molecule. rsc.orgacs.org

The application of these advanced computational techniques is particularly valuable for complex molecules where experimental spectral assignment might be ambiguous or challenging due to overlapping signals or intricate spin systems. spectroscopyeurope.comrsc.orgplantaedb.com By providing theoretical insights into the relationship between molecular structure and spectroscopic properties, computational chemistry enhances the confidence in structural assignments and provides a deeper understanding of the molecule's electronic and vibrational characteristics. spectroscopyeurope.comrsc.orgmdpi.comlibguides.com While specific computational data for this compound's spectroscopic interpretation were not found in the search results, these established methods are routinely applied to lignans (B1203133) and other natural products to support experimental findings and facilitate comprehensive structural analysis. spectroscopyeurope.comrsc.orgmdpi.com

Research Gaps, Challenges, and Future Directions

Unexplored Biological Activities and Underlying Mechanisms

While some biological activities of norlignans, including sugiresinol, have been noted, a comprehensive understanding of the full spectrum of this compound's biological activities remains an unexplored area. For instance, norlignans are known to possess various biological activities, such as antioxidant activity. unimas.mymdpi.com However, specific detailed research on the range of activities for this compound itself appears limited in the provided search results. Future research should focus on identifying and characterizing additional biological effects of this compound. Furthermore, the underlying mechanisms by which this compound exerts any observed biological activities require detailed investigation at the cellular and molecular levels. researchgate.net Understanding these mechanisms is crucial for determining its potential applications.

Challenges in Sustainable Production and Supply for Research Purposes

Obtaining sufficient quantities of natural compounds like this compound for extensive research can be challenging. This compound is found in the heartwood of certain trees, such as Cryptomeria japonica and Sequoia sempervirens. nih.govresearchgate.net The presence of these materials in wood and bark has implications for studies and in pulping or wood-treating processes. acs.org Sustainable sourcing of plant material containing this compound presents logistical and environmental considerations. Challenges in sustainable production and supply chains are a broader issue in obtaining natural products. mdpi.comcircularise.com Developing sustainable methods for extracting this compound or finding alternative, reliable sources is important for facilitating future research.

Development of Novel Synthetic Routes and Advanced Analogs

The synthesis of complex natural products like this compound can be intricate. While methods for the synthesis of related compounds, such as (-)-sugiresinol dimethyl ether, using techniques like rhodium-catalyzed allylic alkylation have been explored science.govacs.orgscience.govpnas.orgscience.govscience.govscience.gov, the development of novel, efficient, and scalable synthetic routes specifically for this compound is an ongoing area of research. researchgate.netkindai.ac.jpspirochem.comsynthiaonline.comiiserpune.ac.inlsu.edu Exploring new synthetic methodologies could provide more accessible ways to obtain this compound and its analogs. Developing advanced analogs with potentially enhanced or targeted biological activities requires innovative synthetic strategies. iiserpune.ac.in

Comprehensive Mechanistic Investigations at the Cellular and Molecular Levels

As mentioned in 9.1, a significant research gap is the lack of comprehensive mechanistic studies. Detailed investigations are needed to understand how this compound interacts with biological targets at the cellular and molecular levels. This includes identifying specific proteins, enzymes, or pathways that are modulated by this compound. Mechanistic studies often involve a combination of experimental techniques and computational approaches. science.govscience.gov Such investigations are vital for validating any observed biological effects and for rationalizing the design of future studies or potential applications.

Application of Omics Technologies in this compound Research (e.g., metabolomics, transcriptomics)

The application of advanced 'omics' technologies, such as metabolomics and transcriptomics, could provide valuable insights into the effects of this compound on biological systems. Metabolomics can help identify changes in the metabolic profile of cells or organisms exposed to this compound, while transcriptomics can reveal alterations in gene expression. nih.govgoogle.com These technologies can offer a global view of the biological responses to this compound and help uncover previously unknown activities or mechanisms. While omics approaches are being increasingly applied in natural product research, their specific application to this compound research appears to be an area with potential for growth. nih.gov

Interdisciplinary Research Opportunities (e.g., materials science, agricultural biotechnology)

This compound's presence in wood and its reported inhibitory effect on the polymerization of methyl methacrylate (B99206) suggest potential interdisciplinary research opportunities. scribd.com Collaborations between chemists, biologists, materials scientists, and agricultural biotechnologists could lead to novel applications. For instance, exploring the role of this compound in wood durability could involve materials science. researchgate.net Agricultural biotechnology could investigate ways to enhance this compound production in plants or explore its potential uses in agriculture. science.govresearchgate.netmdpi.com Interdisciplinary approaches can leverage diverse expertise to explore the multifaceted properties and applications of this compound. science.govscience.govkindai.ac.jpchemecol.org

常见问题

Q. What are best practices for visualizing conflicting data on this compound’s antioxidant vs. pro-oxidant effects?

- Methodological Answer: Use Forest plots to display effect sizes and confidence intervals across studies. Annotate with Begg’s funnel plots to assess publication bias. For mechanistic insights, overlay ROS scavenging assay data with gene expression heatmaps .

Future Directions

Q. How can researchers identify unexplored properties of this compound using computational approaches?

Q. What gaps exist in understanding this compound’s ecological persistence, and how can they be addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息